2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one
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Overview
Description
2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by its fused pyridine and pyrazine rings, with two methyl groups attached at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with diketones or ketoesters. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-B]pyrazine: Lacks the methyl groups, resulting in different chemical properties.
2,3-Dimethylpyrido[3,4-B]pyrazine: Methyl groups are positioned differently, affecting reactivity and applications.
2,4-Dimethylpyrido[2,3-B]pyrazine: Different ring fusion, leading to variations in electronic properties.
Uniqueness
The presence of both pyridine and pyrazine rings also contributes to its versatility in various chemical reactions and research applications .
Properties
CAS No. |
92799-14-9 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2,4-dimethylpyrido[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C9H9N3O/c1-6-9(13)12(2)8-5-10-4-3-7(8)11-6/h3-5H,1-2H3 |
InChI Key |
HPXDTLGUZWVEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NC=C2)N(C1=O)C |
Origin of Product |
United States |
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